molecular formula C21H21N3O4S B2549224 Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate CAS No. 941935-92-8

Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate

Cat. No.: B2549224
CAS No.: 941935-92-8
M. Wt: 411.48
InChI Key: WJZCNZGCOWEHRG-UHFFFAOYSA-N
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Description

Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with terephthalic acid derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction. For instance, the use of 1-methylpiperazine and 4-fluoronitrobenzene in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Biological Activity

Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N4O4S
  • Molecular Weight : 414.48 g/mol

Pharmacological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that derivatives of benzothiazole, including those with piperazine moieties, exhibit significant antitumor properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in tumor growth.

A study demonstrated that related compounds effectively inhibited the growth of multiple cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have shown that benzothiazole derivatives possess antibacterial and antifungal activities. Preliminary tests indicated that similar compounds can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further investigation as antimicrobial agents .

3. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with piperazine and benzothiazole structures have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways. This compound's ability to reduce inflammation could provide therapeutic benefits in treating chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • The presence of the piperazine ring enhances solubility and bioavailability.
  • Substituents on the benzothiazole core significantly affect potency and selectivity against various targets.

Table 1 summarizes some of the key structural features and their corresponding biological activities.

Structural FeatureActivity TypeObservations
Piperazine moietyAntitumorEnhances cell permeability
Benzothiazole coreAntimicrobialExhibits broad-spectrum activity
Terephthalate groupAnti-inflammatoryModulates cytokine release

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antitumor Study : A derivative structurally similar to this compound was tested against human breast cancer cells, showing a 70% inhibition rate at a concentration of 10 µM.
  • Antimicrobial Evaluation : A related compound was evaluated for its antibacterial properties against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 15 µg/mL.
  • Inflammation Model : In a murine model of inflammation, administration of a similar benzothiazole derivative resulted in a significant reduction in inflammatory markers compared to controls.

Properties

IUPAC Name

1-O-methyl 4-O-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-23-9-11-24(12-10-23)21-22-17-8-7-16(13-18(17)29-21)28-20(26)15-5-3-14(4-6-15)19(25)27-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZCNZGCOWEHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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